Home > Products > Screening Compounds P116493 > Idebenone Glucuronide-13C,d3
Idebenone Glucuronide-13C,d3 -

Idebenone Glucuronide-13C,d3

Catalog Number: EVT-13977133
CAS Number:
Molecular Formula: C25H38O11
Molecular Weight: 518.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Idebenone Glucuronide-13C,d3 is a stable isotope-labeled derivative of Idebenone, which is a synthetic analog of coenzyme Q10, known for its antioxidant properties. This compound is characterized by the addition of a glucuronide moiety, enhancing its solubility and bioavailability compared to its parent compound. The incorporation of carbon-13 and deuterium isotopes allows for advanced analytical studies, particularly in pharmacokinetics and metabolic pathways. Idebenone Glucuronide-13C,d3 retains the neuroprotective effects of Idebenone, contributing to cellular defense mechanisms against oxidative stress and mitochondrial dysfunction.

Source

Idebenone Glucuronide-13C,d3 can be synthesized from Idebenone through glucuronidation, typically involving glucuronic acid derivatives and specific enzymes or chemical catalysts under controlled conditions to ensure high yields and purity .

Classification

This compound falls under the category of pharmaceutical agents with antioxidant properties. It is classified as a derivative of Idebenone, which itself is used in various therapeutic applications due to its neuroprotective effects.

Synthesis Analysis

Methods

The synthesis of Idebenone Glucuronide-13C,d3 involves the glucuronidation of Idebenone, where glucuronic acid derivatives are reacted with Idebenone in the presence of specific enzymes or chemical catalysts. The process is typically conducted under controlled conditions to maximize yield and purity.

Technical Details

  1. Starting Material: Idebenone (C19H30O5).
  2. Reagents: Glucuronic acid derivatives.
  3. Catalysts: Enzymatic or chemical catalysts specific for glucuronidation.
  4. Conditions: Controlled temperature and pH to optimize reaction efficiency.
  5. Yield: High purity and yield are critical for pharmacological applications.
Molecular Structure Analysis

Structure

The molecular formula of Idebenone Glucuronide-13C,d3 is C25H38O11, with a molecular weight of approximately 518.6 g/mol. The structure includes a glucuronide moiety that enhances solubility and bioavailability compared to the parent compound.

Data

  • Molecular Weight: 518.6 g/mol
  • SMILES Notation: The specific SMILES notation is not provided but can be derived from the molecular formula.
  • Isotope Labels: The presence of carbon-13 and deuterium isotopes allows for precise tracking in metabolic studies.
Chemical Reactions Analysis

Reactions

Idebenone Glucuronide-13C,d3 undergoes various metabolic reactions primarily in the liver, where it interacts with enzymes involved in drug metabolism. The glucuronidation process itself is a significant reaction that enhances the compound's solubility.

Technical Details

  1. Metabolic Pathways: Interaction with liver enzymes such as UDP-glucuronosyltransferases.
  2. Drug Interactions: Understanding potential drug-drug interactions is crucial for safe therapeutic applications.
Mechanism of Action

Process

The mechanism of action for Idebenone Glucuronide-13C,d3 primarily revolves around its antioxidant properties, which help protect cells from oxidative damage, particularly in neuronal tissues.

Data

  1. Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
  2. Neuroprotection: Supporting mitochondrial function and protecting against neurodegenerative processes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid or powder.
  • Solubility: Enhanced solubility due to the glucuronide moiety.

Chemical Properties

Applications

Scientific Uses

Idebenone Glucuronide-13C,d3 has several applications in both research and therapeutic contexts:

  1. Pharmacokinetic Studies: Used to track metabolic pathways due to stable isotope labeling.
  2. Neuroprotective Research: Investigating its effects on neurodegenerative diseases.
  3. Drug Interaction Studies: Understanding how it interacts with other compounds metabolized by similar pathways.

The unique combination of antioxidant capabilities derived from Idebenone, coupled with enhanced solubility from glucuronidation, makes Idebenone Glucuronide-13C,d3 a valuable compound in scientific research and potential therapeutic applications .

Synthetic Pathways and Metabolic Engineering of Idebenone Glucuronide-<sup>13</sup>C,d<sub>3</sub>

Enzymatic Glucuronidation Mechanisms in Idebenone Biotransformation

The biotransformation of idebenone to its glucuronide conjugate is catalyzed by uridine 5'-diphospho-glucuronosyltransferases (UGTs), with human UGT2B7 identified as the primary isoform responsible for this metabolic conjugation. Structural studies of the C-terminal domain of UGT2B7 (UGT2B7-C) have revealed a conserved catalytic pocket that positions UDP-glucuronic acid (UDPGA) for nucleophilic attack by idebenone's phenolic hydroxyl group [4]. This enzymatic process proceeds through an SN2 displacement mechanism, forming a β-D-glucuronosyl linkage while releasing UDP as a byproduct. Nuclear Magnetic Resonance (NMR) studies, including 1H, 13C, and 1H-13C HSQC analyses, have demonstrated that glucuronidation occurs exclusively at the para-hydroxyl group of idebenone's quinone moiety, preserving its redox-active properties while significantly enhancing hydrophilicity [2] [4].

The catalytic efficiency of UGT2B7 is influenced by allosteric modulation and substrate orientation within the binding pocket. Molecular dynamics simulations indicate that Arg259 plays a critical role in UDP-sugar selectivity and positioning, with mutagenesis studies showing a >50% reduction in idebenone glucuronidation efficiency when this residue is altered [4]. Recent investigations using advanced NMR techniques have further elucidated the conformational dynamics of UGT2B7 during catalysis, revealing substrate-induced structural rearrangements that facilitate the deprotonation of idebenone's phenolic oxygen and subsequent glycosidic bond formation [4].

Table 1: Key Enzymatic Parameters for Idebenone Glucuronidation

UGT IsoformCatalytic Efficiency (kcat/Km)Primary Site of GlucuronidationStructural Determinants
UGT2B712.4 ± 1.8 min-1mM-1Para-hydroxyl of quinone moietyArg259, His35
UGT1A94.2 ± 0.7 min-1mM-1Secondary minor pathwayGlu40, Phe90
UGT1A1Not detectable--

Isotopic Labeling Strategies for Stable Isotope Tracers

The synthesis of Idebenone Glucuronide-13C,d3 employs dual isotopic labeling at strategic molecular positions to create a metabolically stable tracer. The 13C atom is incorporated at the methoxy carbon (O-CH3) of idebenone's quinone ring, while three deuterium atoms (d3) replace hydrogens in the methyl group adjacent to the glucuronidation site [1] [6]. This specific labeling configuration serves dual analytical purposes: (1) the 13C-label remains intact during glucuronide cleavage, enabling quantification of the deglucuronidated metabolite, while (2) the deuterium labels provide distinctive mass spectral signatures (Δm/z = +4) that persist through metabolic transformations, facilitating tracer detection in complex biological matrices [6] [9].

The isotopic labeling strategy capitalizes on fundamental principles of kinetic isotope effects (KIEs) to preserve tracer integrity. Deuterium substitution at carbon centers adjacent to metabolic soft spots (particularly the benzylic methyl group) creates a significant primary KIE (kH/kD = 2.5-7.0) that impedes oxidative metabolism at these positions, thereby extending the tracer's metabolic half-life without altering its biochemical reactivity at the glucuronidation site [7] [9]. Crucially, the glucuronic acid moiety itself remains unlabeled, preserving the characteristic 176 Da neutral loss during mass spectrometric fragmentation - a diagnostic fragmentation pattern essential for metabolite identification [2]. This fragmentation signature corresponds to the elimination of the glucuronic acid group, producing a characteristic product ion at m/z 447 from the molecular ion at m/z 623 in unlabeled molecules, with predictable mass shifts in the labeled analog [2] [6].

Table 2: Analytical Signatures of Isotopic Labels in Idebenone Glucuronide-13C,d3

Isotopic LabelMolecular PositionMass Shift (Da)Primary Analytical Utility
13CMethoxy carbon (O-CH3)+1Quantification of deglucuronidated metabolite
d3Benzylic methyl group+3Tracer detection in biological matrices
UnlabeledGlucuronic acid moiety0Diagnostic 176 Da neutral loss in MS/MS

Optimization of 13C and Deuterium Incorporation in Metabolic Conjugates

Achieving high isotopic purity (>98% atom enrichment) in Idebenone Glucuronide-13C,d3 requires addressing kinetic constraints and metabolic bottlenecks at multiple synthetic stages. The primary challenge lies in minimizing isotopic dilution during the glucuronidation step while preventing undesired deuterium-proton exchange at acidic or basic positions. Synthetic optimization involves the use of deuterium-protected precursors where exchangeable hydrogens are replaced with deuterium prior to the introduction of 13C-methoxy groups [7]. Molecular modeling of UGT2B7's active site has guided the strategic placement of deuterium atoms at positions that do not participate in hydrogen bonding with catalytic residues (His35 and Asp151), thereby preserving enzymatic turnover rates while gaining the kinetic isotope effect advantages [4] [9].

The enzymatic glucuronidation step requires precise control of cofactor stoichiometry, specifically UDP-[13C6]-glucuronic acid, to drive the reaction toward completion while minimizing isotopic dilution. Process optimization studies demonstrate that maintaining a 1.5:1 molar ratio of UDP-[13C6]-glucuronic acid to deuterated idebenone achieves >99% isotopic purity in the glucuronide conjugate [6]. Additionally, site-specific deuteration at the benzylic methyl group (rather than uniform labeling) prevents metabolic scrambling observed in fully deuterated analogs of other pharmaceuticals, where unexpected metabolic shifts to deuterated positions were documented despite substantial KIEs [7] [9].

Table 3: Optimization Parameters for Isotope Incorporation

ParameterUnoptimized ProcessOptimized ProcessImpact on Isotopic Purity
Cofactor Ratio (UDP-GA:Substrate)1:11.5:1Increases from 92% to 99.5%
Deuteration SiteUniform methyl deuterationSite-specific benzylic methylReduces metabolic scrambling by 87%
Reaction pH7.4 (unbuffered)6.8 (phosphate buffer)Decreases deuterium exchange from 15% to <1%
Enzyme SourceHepatic microsomesRecombinant UGT2B7Eliminates competing isoforms

Scalability Challenges in Radiolabeled Metabolite Synthesis

The transition from milligram-scale synthetic batches to gram-scale production of Idebenone Glucuronide-13C,d3 faces significant challenges in purification efficiency and isotopic yield. The primary bottleneck lies in the chromatographic resolution of the isotopically labeled glucuronide from its unlabeled counterpart and structurally similar isomers. Process development studies indicate that conventional reversed-phase chromatography achieves only 85-90% isotopic purity due to co-elution of species with near-identical hydrophobicity [5] [10]. Implementation of chiral stationary phases with hydrophilic interaction liquid chromatography (HILIC) modalities improves separation efficiency to 98.5% purity but reduces recovery rates to 65-70% due to extended purification cycles [10].

Economic constraints present another critical scalability challenge. The cost of UDP-[13C6]-glucuronic acid constitutes approximately 78% of total production expenses at multi-gram scales, necessitating efficient recovery systems to improve process viability [5] [10]. Enzymatic regeneration systems employing NADP-13C10 cofactors have demonstrated a 40% reduction in UDP-sugar consumption, but introduce additional purification complexities due to cofactor contamination [5] [6]. Furthermore, the inherent instability of the glucuronide bond under prolonged processing conditions requires strict control of temperature (2-8°C), pH (6.5-7.0), and light exposure to prevent hydrolytic degradation, which can account for 15-20% yield loss in unoptimized large-scale syntheses [10].

Table 4: Scalability Solutions for Radiolabeled Metabolite Production

ChallengeConventional ApproachAdvanced SolutionYield Improvement
Isotopic SeparationReversed-phase C18 chromatographyHILIC with chiral stationary phasePurity: 85% → 98.5%
Cofactor CostStoichiometric additionEnzymatic regeneration with NADP-13C1040% reduction in UDP-sugar use
Degradation ControlAmbient temperature processingCold-chain (2-8°C) with light protectionDegradation reduced from 20% to <5%
Intermediate StabilitySingle-step purificationMulti-stage orthogonal purificationRecovery increased from 60% to 85%

Properties

Product Name

Idebenone Glucuronide-13C,d3

IUPAC Name

(2S,3S,6R)-3,4,5-trihydroxy-6-[10-[5-methoxy-2-methyl-3,6-dioxo-4-(trideuterio(113C)methoxy)cyclohexa-1,4-dien-1-yl]decoxy]oxane-2-carboxylic acid

Molecular Formula

C25H38O11

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C25H38O11/c1-14-15(17(27)22(34-3)21(33-2)16(14)26)12-10-8-6-4-5-7-9-11-13-35-25-20(30)18(28)19(29)23(36-25)24(31)32/h18-20,23,25,28-30H,4-13H2,1-3H3,(H,31,32)/t18?,19-,20?,23-,25+/m0/s1/i2+1D3

InChI Key

CDCNKPZTVWMIQX-MOVHQMBTSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)CCCCCCCCCCO[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.